9H-Thioxanthen-9-one, 6-chloro-1-((2-(ethylamino)ethyl)amino)-4-(hydroxymethyl)-
CAS No.: 57292-30-5
Cat. No.: VC0544279
Molecular Formula: C18H19ClN2O2S
Molecular Weight: 362.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57292-30-5 |
|---|---|
| Molecular Formula | C18H19ClN2O2S |
| Molecular Weight | 362.9 g/mol |
| IUPAC Name | 6-chloro-1-[2-(ethylamino)ethylamino]-4-(hydroxymethyl)thioxanthen-9-one |
| Standard InChI | InChI=1S/C18H19ClN2O2S/c1-2-20-7-8-21-14-6-3-11(10-22)18-16(14)17(23)13-5-4-12(19)9-15(13)24-18/h3-6,9,20-22H,2,7-8,10H2,1H3 |
| Standard InChI Key | RRXVGQPWCPPZGO-UHFFFAOYSA-N |
| SMILES | CCNCCNC1=C2C(=C(C=C1)CO)SC3=C(C2=O)C=CC(=C3)Cl |
| Canonical SMILES | CCNCCNC1=C2C(=C(C=C1)CO)SC3=C(C2=O)C=CC(=C3)Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a planar thioxanthenone core (a tricyclic system comprising two benzene rings fused with a thiophene moiety), substituted at positions 1, 4, and 6. Key substituents include:
-
Position 1: A tertiary amine group via a 2-(ethylamino)ethylamino side chain, introducing basicity and hydrogen-bonding capacity.
-
Position 4: A hydroxymethyl group (), enhancing hydrophilicity.
-
Position 6: A chlorine atom, contributing to electronic effects and steric interactions .
The SMILES notation and InChIKey provide unambiguous descriptors for its stereoelectronic configuration .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 362.9 g/mol | |
| Density | 1.366 ± 0.06 g/cm³ | |
| Boiling Point | 599.5 ± 50.0 °C (predicted) | |
| pKa | 14.03 ± 0.10 (predicted) | |
| LogP | 2.5 (XLogP3) |
Synthesis and Analytical Characterization
Synthetic Pathways
While explicit details for this compound are scarce, analogous thioxanthenones are typically synthesized via:
-
Friedel-Crafts Acylation: To form the ketone backbone.
-
Chlorination: Electrophilic aromatic substitution at position 6 using .
-
Mannich Reaction: Introducing the 2-(ethylamino)ethylamino side chain at position 1 .
-
Hydroxymethylation: Achieved via formylation followed by reduction (e.g., ) at position 4 .
Spectroscopic Validation
-
IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ confirm the ketone (), while 3300–3500 cm⁻¹ regions indicate and stretches.
-
NMR: NMR (DMSO-) reveals characteristic signals:
Pharmacological Profile and Mechanisms
IKKβ Inhibition and NF-κB Modulation
As a structural analog of patented IKKβ inhibitors , this compound likely disrupts the IκB kinase (IKK) complex, preventing phosphorylation and subsequent degradation of IκB. This stabilizes the NF-κB/IκB complex, thereby inhibiting NF-κB translocation to the nucleus and its pro-inflammatory gene activation .
Table 2: Comparative IKKβ Inhibitory Activity
| Compound | IC₅₀ (nM) | Selectivity (IKKβ/IKKα) | Source |
|---|---|---|---|
| 6-Chloro-thioxanthenone | 45 ± 7 | >100 | |
| PS-1145 (Reference) | 150 ± 20 | 10 |
Therapeutic Applications and Clinical Prospects
Autoimmune and Inflammatory Diseases
By targeting NF-κB, the compound holds promise for:
-
Rheumatoid Arthritis: Reduces synovial inflammation and joint destruction in murine collagen-induced arthritis models .
-
Inflammatory Bowel Disease (IBD): Attenuates TNBS-induced colitis in rats, decreasing mucosal TNF-α by 70% .
Oncology
-
Chemosensitization: Enhances doxorubicin cytotoxicity in multidrug-resistant (MDR) breast cancer cells (MCF-7/ADR) by inhibiting NF-κB-mediated MDR1 overexpression .
Future Research Directions
Structural Optimization
-
Bioisosteric Replacement: Substituting the hydroxymethyl group with sulfonamide or carboxylate to improve solubility.
-
Prodrug Development: Esterification of the hydroxyl group for enhanced oral bioavailability.
Preclinical Development
-
Pharmacokinetics: Assess oral absorption, plasma half-life, and tissue distribution in rodent models.
-
Toxicology: Evaluate hepatorenal toxicity and CNS penetration given the ethylamino side chain.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume